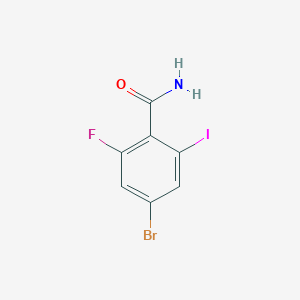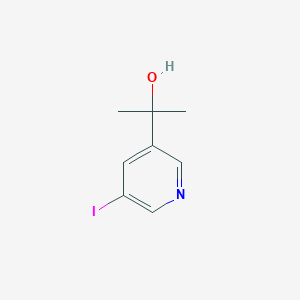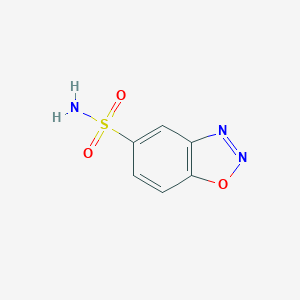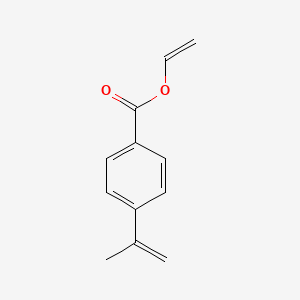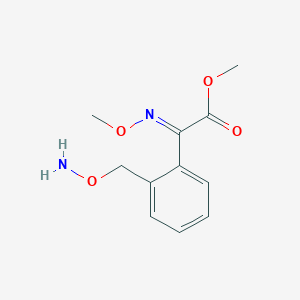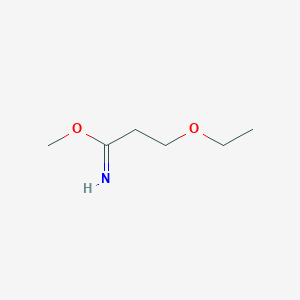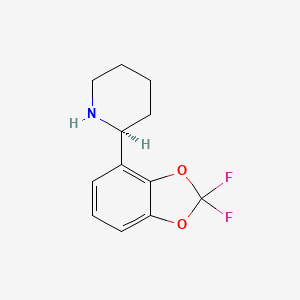![molecular formula C7H6N2O B13111894 1h-Pyrano[3,4-d]pyrimidine CAS No. 36328-05-9](/img/structure/B13111894.png)
1h-Pyrano[3,4-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrano[3,4-d]pyrimidine is a heterocyclic compound that consists of a fused pyran and pyrimidine ring system. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound allows it to interact with various biological targets, making it a valuable scaffold for drug development.
準備方法
Synthetic Routes and Reaction Conditions: 1H-Pyrano[3,4-d]pyrimidine can be synthesized through various methods, including multicomponent reactions. One common approach involves the reaction of barbituric acid, malononitrile, and arylaldehyde derivatives under catalytic conditions. This method often employs catalysts such as magnetic nanocatalysts, which can be easily separated and reused . Another method involves the use of photoexcited organic dyes like Na2 eosin Y as direct hydrogen atom transfer photocatalysts under visible light-mediated conditions .
Industrial Production Methods: Industrial production of this compound typically involves scalable and eco-friendly methods. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is emphasized to minimize environmental impact. For example, the Knoevenagel-Michael cyclocondensation reaction can be performed on a gram scale, indicating its potential for industrial application .
化学反応の分析
Types of Reactions: 1H-Pyrano[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, and acylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrano[3,4-d]pyrimidine-2,4-dione derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
科学的研究の応用
1H-Pyrano[3,4-d]pyrimidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its antimicrobial, antiviral, and anticancer properties.
Medicine: Potential therapeutic agent for treating various diseases, including diabetes and inflammation.
Industry: Utilized in the development of new materials with specific properties, such as catalysts and sensors.
作用機序
The mechanism of action of 1H-Pyrano[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes like α-amylase and α-glucosidase, making it a potential candidate for managing diabetes . Additionally, the compound’s ability to interact with DNA and proteins contributes to its antimicrobial and anticancer activities . The presence of specific functional groups in the compound’s structure allows it to form hydrogen bonds and other interactions with biological molecules, enhancing its efficacy.
類似化合物との比較
1H-Pyrano[3,4-d]pyrimidine can be compared with other similar compounds, such as:
Pyrano[2,3-d]pyrimidine: Another heterocyclic compound with a different ring fusion pattern.
Pyrido[2,3-d]pyrimidine: Contains a pyridine ring instead of a pyran ring, leading to variations in its chemical properties and biological activities.
Pyrimido[4,5-d]pyrimidine: Features a fused pyrimidine ring system, which can affect its interaction with biological targets.
The uniqueness of this compound lies in its specific ring fusion and the presence of functional groups that allow for diverse chemical modifications and biological interactions.
特性
CAS番号 |
36328-05-9 |
|---|---|
分子式 |
C7H6N2O |
分子量 |
134.14 g/mol |
IUPAC名 |
1H-pyrano[3,4-d]pyrimidine |
InChI |
InChI=1S/C7H6N2O/c1-2-10-4-7-6(1)3-8-5-9-7/h1-5H,(H,8,9) |
InChIキー |
DSAUEJDFGJWFIR-UHFFFAOYSA-N |
正規SMILES |
C1=COC=C2C1=CN=CN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(Prop-2-en-1-yl)-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione](/img/structure/B13111815.png)
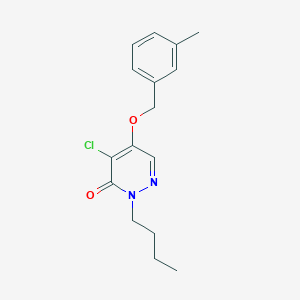
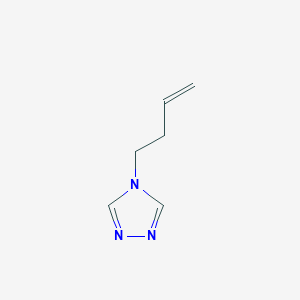
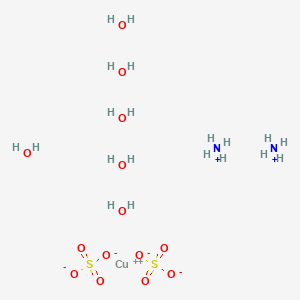
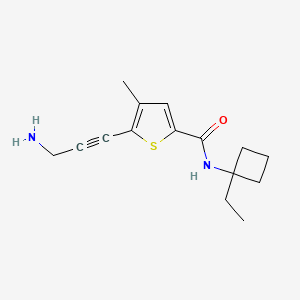
![5-Thioxo-7-(trifluoromethyl)-3,5-dihydroimidazo[1,2-a]pyrimidin-2(1H)-one](/img/structure/B13111844.png)
